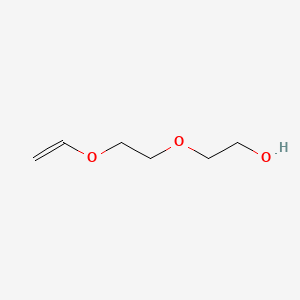

Diethylene glycol monovinyl ether

Cat. No. B1213670

Key on ui cas rn:

929-37-3

M. Wt: 132.16 g/mol

InChI Key: WULAHPYSGCVQHM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05264307

Procedure details

Diethylene glycol (85 g, 0.8 mol), ethyl vinyl ether (80 ml, 0.8 mol) and, as the catalyst, mercuric acetate Hg(CH3COO)2 are charged to a 3-neck flask of 250 ml, equipped with condenser and inlets for the reactants and an inert gas. The system is kept under refluxing conditions, at a temperature of 70°-80° C., for 10 hours. The product is recovered by extraction with methylene chloride and is separated from the corresponding divinyl ether by distillation. In that way, 40 g (0.3 mol) of diethylene glycol monovinyl ether is obtained, with a yield of 40%, and is added to a solution containing 40 ml of ethyl ether and 53 ml of pyridine. To the resulting mixture, kept at room temperature and under a flowing nitrogen stream, methacryloyl chloride (38.3 g, 0.37 mol) is added dropwise. The addition of the chloride causes the immediate precipitation of pyridinium hydrochloride. The reaction is discontinued when the disappearance of the monovinyl ether is observed. The product (A) is recovered from the reaction mixture via HPLC, using silica as the stationary phase and a mixture of 8:1 hexane:ethylacetate as the eluent. 42 g of 99%-pure product is obtained, which corresponds to a yield of 70% relatively to diethylene glycol monovinyl ether.

[Compound]

Name

mercuric acetate Hg(CH3COO)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

40%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:7])[CH2:2][O:3][CH2:4][CH2:5][OH:6].[CH:8](OCC)=[CH2:9]>>[CH:8]([O:7][CH2:1][CH2:2][O:3][CH2:4][CH2:5][OH:6])=[CH2:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

85 g

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCO)O

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OCC

|

[Compound]

|

Name

|

mercuric acetate Hg(CH3COO)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with condenser and inlets for the reactants

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product is recovered by extraction with methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is separated from the corresponding divinyl ether by distillation

|

Outcomes

Product

Details

Reaction Time |

10 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)OCCOCCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.3 mol | |

| AMOUNT: MASS | 40 g | |

| YIELD: PERCENTYIELD | 40% | |

| YIELD: CALCULATEDPERCENTYIELD | 37.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |